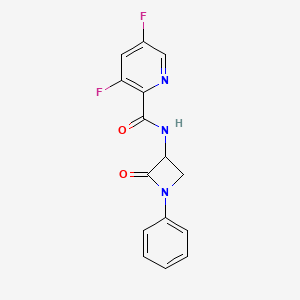

5-Methyl-1H-pyrazole-3-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-1H-pyrazole-3-carbothioamide is a chemical compound with the molecular formula C5H7N3S . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various methods. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another approach involves the condensation of 1,3-diketones with hydrazine . A specific synthesis method for a similar compound, 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides, involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also react with a series of carboxylic acids in the presence of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF .Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 141.2 .科学的研究の応用

Anticancer Activities

Recent studies have highlighted the potential of pyrazole-1-carbothioamide derivatives in anticancer therapy. Radwan et al. (2019) synthesized pyrazole-1-carbothioamide nucleosides that showed significant antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The molecular docking study further illustrated these compounds' ability to inhibit thymidylate synthase, comparing favorably with known chemotherapy drugs like Raltitrexed (Radwan, Khalid, Amer, & Alotaibi, 2019).

Corrosion Inhibition

The corrosion inhibition properties of pyrazole carbothioamide heterocycles have been demonstrated in studies focusing on the protection of mild steel in acid mediums. Boudjellal et al. (2020) synthesized a heterocyclic compound showing strong adsorption on the steel surface, acting as a mixed-type inhibitor. The study underscores the compound's utility in corrosion protection through chemisorption and physisorption (Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020).

Bactericidal Activities

Novel pyrazole-1-carbothioamide derivatives have shown efficacy in combating bacterial infections. Xin-hua et al. (2007) synthesized derivatives displaying bactericidal activity against E. coli and P. vulgaris, suggesting their potential in developing new antibacterial agents (Xin-hua, Shifan, & Song, 2007).

Antifungal and Antimicrobial Activities

Pyrazole-1-carbothioamide compounds have also been evaluated for their antifungal and antimicrobial properties. Gupta and Gupta (2016) synthesized 4-chloro-3-methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide, showing good to moderate activity against fungal pathogens like Aspergillus niger and Candida albicans (Gupta & Gupta, 2016).

Molecular Docking and Spectroscopic Studies

Molecular spectroscopic studies on pyrazole derivatives, such as those conducted by Sivakumar et al. (2020), offer insights into the molecular interactions responsible for the stabilization of these compounds. These studies facilitate the understanding of their potential biological activities and the development of new therapeutic agents (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).

作用機序

Target of Action

Pyrazole derivatives, which include 5-methyl-1h-pyrazole-3-carbothioamide, are known to have a broad spectrum of biological activities .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to affect multiple pathways due to their broad spectrum of biological activities

Result of Action

As a pyrazole derivative, it is expected to have a range of biological activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound

生化学分析

Biochemical Properties

Pyrazole derivatives, which include 5-Methyl-1H-pyrazole-3-carbothioamide, have been found to have promising agro-chemical, fluorescent, and biological potencies .

Molecular Mechanism

It is known that pyrazoles can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

特性

IUPAC Name |

5-methyl-1H-pyrazole-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWCGGNFIYQGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![METHYL 2-({2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETYL}AMINO)BENZOATE](/img/structure/B2717460.png)

![N-[2,2-bis(furan-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717466.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2717468.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)

![7-(2,5-difluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2717474.png)

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)